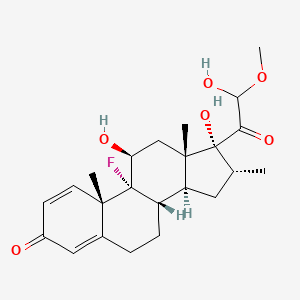
21-Hemiacetal Dexamethasone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
21-Hemiacetal Dexamethasone is a derivative of dexamethasone, a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of a hemiacetal functional group at the 21st position, which distinguishes it from other dexamethasone derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 21-Hemiacetal Dexamethasone involves the introduction of a hemiacetal group at the 21st position of the dexamethasone molecule. This can be achieved through a series of chemical reactions, including fluorination, hydroxylation, and acetal formation. The reaction conditions typically involve the use of specific reagents such as fluorine gas, hydroxylating agents, and acetal-forming agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized for cost-effectiveness and efficiency, with stringent quality control measures to ensure the consistency of the final product .
化学反応の分析
Types of Reactions
21-Hemiacetal Dexamethasone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hemiacetal group to an alcohol.
Substitution: The hemiacetal group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different pharmacological properties and applications .
科学的研究の応用
21-Hemiacetal Dexamethasone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Used in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
作用機序
The mechanism of action of 21-Hemiacetal Dexamethasone involves binding to glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of inflammatory mediators and reduces the migration of leukocytes to sites of inflammation. It also modulates various signaling pathways involved in immune response and inflammation .
類似化合物との比較
Similar Compounds
Similar compounds to 21-Hemiacetal Dexamethasone include:
Dexamethasone: The parent compound with potent anti-inflammatory properties.
Prednisolone: Another glucocorticoid with similar therapeutic effects.
Hydrocortisone: A naturally occurring glucocorticoid with anti-inflammatory and immunosuppressive properties
Uniqueness
This compound is unique due to the presence of the hemiacetal group at the 21st position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can result in different biological activities and therapeutic applications compared to other glucocorticoids .
特性
分子式 |
C23H31FO6 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxy-2-methoxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H31FO6/c1-12-9-16-15-6-5-13-10-14(25)7-8-20(13,2)22(15,24)17(26)11-21(16,3)23(12,29)18(27)19(28)30-4/h7-8,10,12,15-17,19,26,28-29H,5-6,9,11H2,1-4H3/t12-,15+,16+,17+,19?,20+,21+,22+,23+/m1/s1 |
InChIキー |
UCCNAQVBEVBWAA-HIAQARTRSA-N |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C(O)OC)O)C)O)F)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C(O)OC)O)C)O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



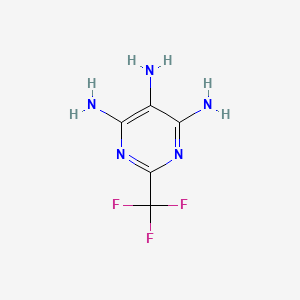
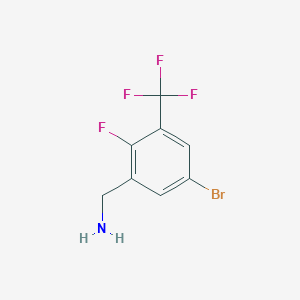

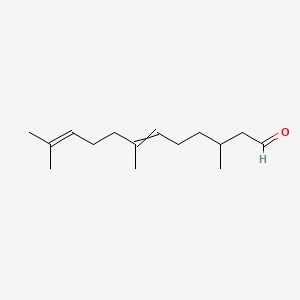
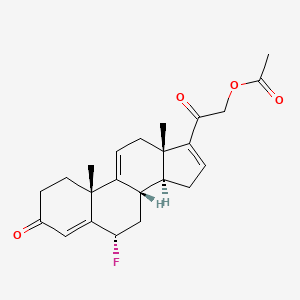

![N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13422899.png)
![2-[(1R)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic acid](/img/structure/B13422938.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422948.png)

![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422953.png)
![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)
